molecular formula C24H30ClN7O4S B570406 Edoxaban-d6 CAS No. 1304701-57-2

Edoxaban-d6

Número de catálogo B570406
Número CAS: 1304701-57-2
Peso molecular: 554.096
Clave InChI: HGVDHZBSSITLCT-KUPMTGFDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Edoxaban-d6 is a derivative of edoxaban , which is an oral anticoagulant. It belongs to the class of direct oral factor Xa inhibitors . Edoxaban-d6 is used for the prevention and treatment of venous thromboembolism (VTE) , including deep vein thrombosis (DVT) and pulmonary embolism (PE). It is also indicated for the prevention of ischemic stroke and systemic embolism in patients with non-valvular atrial fibrillation (AF) .

Aplicaciones Científicas De Investigación

Anticoagulation Therapy

Edoxaban is a factor Xa inhibitor that is administered once daily . It quickly reaches peak plasma concentrations in 1.5 hours, has a half-life of 10–14 hours, and exhibits highly selective, competitive, concentration-dependent inhibition of human factor Xa . Given the limitations with long-term warfarin therapy, once-daily edoxaban may provide a convenient long-term alternative for patients .

Stroke Prevention

Edoxaban is recommended for the prevention of stroke in patients with atrial fibrillation . The anticoagulant activity of edoxaban is not affected by food intake or ethnicity .

Venous Thromboembolism Treatment

Edoxaban is used for the prevention and treatment of venous thromboembolism (VTE), including deep vein thrombosis (DVT) and pulmonary embolism (PE) . The rate of major bleeding with edoxaban in the setting of venous thromboembolism has been estimated to be approximately 6.5% per year .

Atrial Fibrillation Management

Edoxaban is used in the management of atrial fibrillation, the most prevalent cardiac arrhythmia . The rate of major bleeding with edoxaban in the setting of atrial fibrillation has been estimated to be approximately 2.3% per year .

Quantification Standard

Edoxaban-d6 is intended for use as an internal standard for the quantification of edoxaban by GC- or LC-MS .

Antioxidant Effects

Edoxaban, an activated blood coagulation factor Xa (FXa) inhibitor, ameliorates kidney disease by suppressing inflammation and tissue fibrosis in animal models . It also suppresses oxidative stress induced by FXa .

Propiedades

IUPAC Name

N-[(1S,2R,4S)-4-[bis(trideuteriomethyl)carbamoyl]-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+/m0/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVDHZBSSITLCT-KUPMTGFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)C2=NC3=C(S2)CN(CC3)C)NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Edoxaban-d6

Citations

For This Compound
11
Citations
H Zahir, N Matsushima, AB Halim, L He… - Thrombosis and …, 2012 - thieme-connect.com
… Briefly, 0.2 ml human plasma samples were mixed with internal standards (IS), edoxaban-d6 and M4-d3, and extracted with a 96-well solid-phase extraction procedure. The extracted …
Number of citations: 56 www.thieme-connect.com
J Mendell, F Lee, S Chen, V Worland… - Journal of …, 2013 - journals.lww.com
… Briefly, 0.2 mL human plasma samples were mixed with internal standards (IS), edoxaban-d6, … Edoxaban and IS (edoxaban-d6) were extracted from 0.2 mL of human plasma using 3 mL …
Number of citations: 72 journals.lww.com
M Havrdová, TI Saari, J Jalonen… - The Journal of …, 2021 - Wiley Online Library
The capability of viscoelastic measurement parameters to screen anticoagulation activity of edoxaban in relation to its plasma concentrations was evaluated in 15 healthy male …
Number of citations: 4 accp1.onlinelibrary.wiley.com
G Lu, P Pine, JM Leeds, F DeGuzman, P Pratikhya… - PLoS …, 2018 - journals.plos.org
… by liquid chromatography tandem mass spectrometry (LC/MS/MS) with a turbo-ion spray source (Shimadzu LC-20AD with Sciex API5500) using an internal standard (edoxaban-D6). …
Number of citations: 35 journals.plos.org
N Matsushima, F Lee, T Sato, D Weiss… - … pharmacology in drug …, 2013 - Wiley Online Library
… Briefly, 0.2-mL human plasma samples were mixed with internal standards (IS), edoxaban-d6 and M4-d3, and extracted with a 96-well solid-phase extraction procedure. The extracted …
Number of citations: 156 accp1.onlinelibrary.wiley.com
DE Salazar, J Mendell, H Kastrissios… - Thrombosis and …, 2012 - thieme-connect.com
… Edoxaban-D6 was used as the internal standard (IS). Plasma samples (0.2 ml) were prepared using a liquid-liquid extraction procedure to isolate the analyte and IS from human plasma…
Number of citations: 166 www.thieme-connect.com
MD Anri Tienhaara - utupub.fi
… Analytical standard edoxaban was purchased from Toronto Research Chemicals (North York, ON, Canada), edoxaban M4 and internal standard (IS) edoxaban-D6 from Clearsynth (…
Number of citations: 0 www.utupub.fi
L Liu, X Li, Y Liu, B Xu, Y Li, F Yuan… - Clinical …, 2022 - Wiley Online Library
… The transitions were m/z 548.2-366.2 for edoxaban (collision energy 26eV) and m/z 554.2-372.4 for edoxaban-d6 (collision energy 28eV). The tandem mass spectrometer conditions …
Number of citations: 3 accp1.onlinelibrary.wiley.com
S Rohatagi, J Mendell, H Kastrissios… - Thrombosis and …, 2012 - thieme-connect.com
… Edoxaban-D6 was used as the internal standard (IS). Plasma samples (0.2 ml) were prepared using a liquid-liquid extraction procedure to isolate the analyte and IS from human plasma…
Number of citations: 14 www.thieme-connect.com
S Hegstad, OM Fuskevåg, S Amundsen… - Therapeutic Drug …, 2022 - ingentaconnect.com
… The internal standards apixaban-13Cd7, edoxaban-d6, and rivaroxaban-13C6 were purchased from AlsaChim, flecainided3 was from Toronto Research Chemicals, and amiodarone-…
Number of citations: 1 www.ingentaconnect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.